

Quantum chemical calculations of ethylvanillin molecular structure

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Compound of Interest

Compound Name: Ethylvanillin

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This technical guide provides a comprehensive overview of the computational approaches used to elucidate the molecular structure of **ethylvanillin**. By leveraging quantum chemical calculations, researchers can gain detailed insights into the geometric and electronic properties of this widely used flavoring agent and antioxidant. This document outlines the methodologies employed, presents key structural data, and visualizes the computational workflows and conformational relationships.

Introduction to Ethylvanillin and Computational Analysis

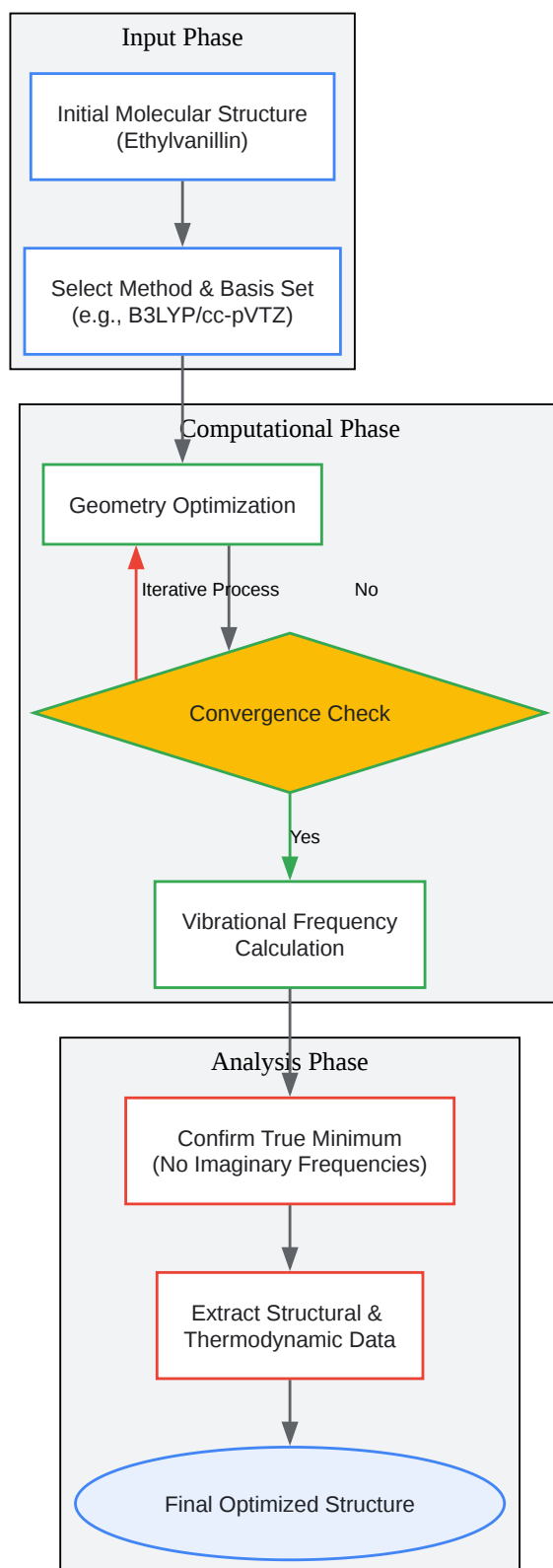
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a flavor profile similar to vanillin, but more potent.^[1] Its molecular structure is fundamental to its chemical reactivity, biological activity, and sensory properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular geometries, conformational energies, and vibrational frequencies, offering a powerful complement to experimental techniques like gas electron diffraction and rotational spectroscopy.^{[2][3]}

Methodologies in Quantum Chemical Calculations

The determination of **ethylvanillin**'s molecular structure through computational methods involves a systematic workflow. The primary goal is to find the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the equilibrium geometry of the molecule.^[4]

- **Density Functional Theory (DFT):** This is a widely used method for calculating the electronic structure of molecules.^[5] Specific functionals, such as B3LYP and M05-2X, are often chosen for their balance of accuracy and computational cost in describing systems like **ethylvanillin**.^[2] These functionals are paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets for such molecules include 6-31G, cc-pVTZ, and 6-311++G().^{[5][6]}
- **Ab Initio Methods:** Methods like Møller-Plesset perturbation theory (MP2) are also employed.^[2] These are based on first principles and do not rely on empirical parameterization, often providing a higher level of theory for comparison.^[2]
- **Initial Structure Generation:** A plausible 3D structure of the **ethylvanillin** molecule is created. This can be done using standard bond lengths and angles or from existing crystallographic data.
- **Geometry Optimization:** This is an iterative process where the total energy of the molecule is minimized with respect to the positions of its nuclei.^[4] The goal is to locate a stationary point on the potential energy surface.^[4] The process is considered complete when the forces on the atoms and the change in energy between steps fall below a certain threshold.
- **Vibrational Frequency Analysis:** Following optimization, vibrational frequencies are calculated.^[7] This step serves two main purposes:
 - To confirm that the optimized structure is a true minimum (no imaginary frequencies).
 - To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.^{[5][8]}
- **Conformational Search:** For flexible molecules like **ethylvanillin**, multiple low-energy conformers may exist due to the rotation around single bonds (e.g., the ethoxy and aldehyde groups).^[2] A thorough conformational search is necessary to identify the most stable conformers and their relative energies.

The general workflow for these calculations is depicted below.



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Caption: General workflow for quantum chemical molecular structure determination.

Molecular Structure and Geometry of Ethylvanillin

Quantum chemical calculations provide precise values for bond lengths and angles. Studies have shown that **ethylvanillin** predominantly exists in conformations where a strong intramolecular hydrogen bond is formed between the hydroxyl group's hydrogen and the adjacent ethoxy group's oxygen (O-H...O).[2] This interaction significantly influences the planarity and stability of the molecule. The primary conformational differences then arise from the orientation of the aldehyde group (cis or trans relative to the ethoxy group) and the orientation of the terminal ethyl group (trans or gauche).[2]

The tables below summarize the calculated geometric parameters for the most stable conformer of **ethylvanillin**.

Table 1: Selected Bond Lengths of **Ethylvanillin**

Bond	(U)B3LYP/cc-pVTZ (Å)[6]	Gas Electron Diffraction (Å)[3]
	1.397	1.397
r(C1–Caldehyde)	1.471	1.471
r(C3–OEt)	1.365	1.365
r(C4–OH)	1.352	1.352
r(O–CEt)	1.427	1.427
r(C=O)	1.206	1.206
r(O–H)	0.990	0.990

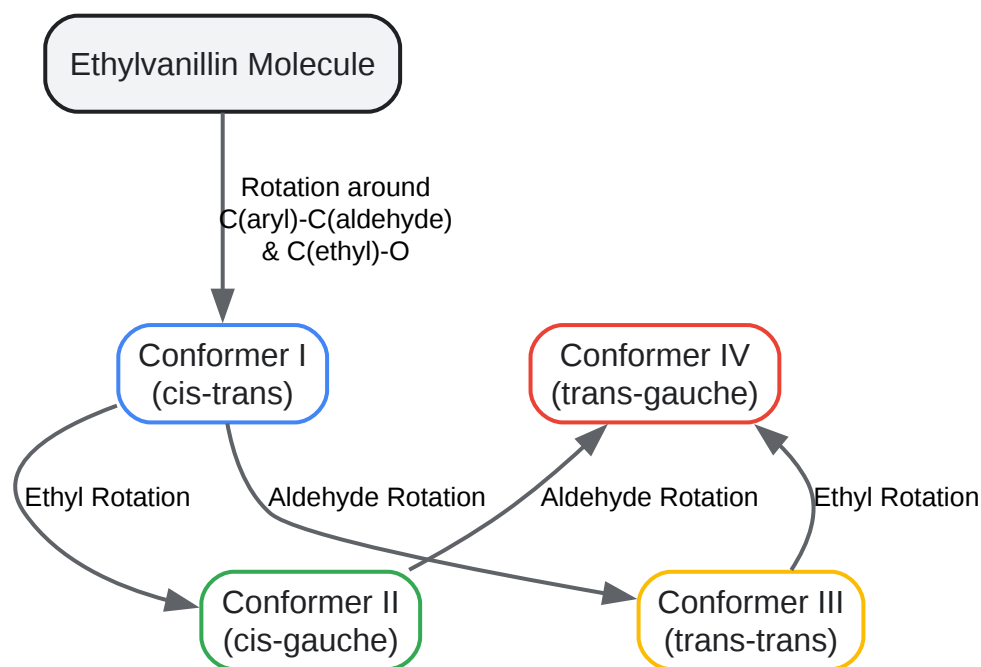
Table 2: Selected Bond Angles of **Ethylvanillin**

Angle	(U)B3LYP/cc-pVTZ (°)[6]	Gas Electron Diffraction (°)[3]
C6-C1-C2	120.2	120.2
C2-C1-Caldehyde	121.7	121.7
C1-C=O	128.8	128.8
C4-C3-OEt	112.8	112.8
C3-C4-OH	119.6	119.6
C3-O-CEt	115.1	115.1
O-C-CEt	102.7	102.7

Conformational Analysis

The conformational landscape of **ethylvanillin** is primarily defined by the rotational barriers of the aldehyde and ethoxy groups.[2] The presence of the O-H...O intramolecular hydrogen bond significantly stabilizes conformers where the hydroxyl proton is directed towards the ethoxy oxygen. The remaining flexibility gives rise to distinct conformers, which can be identified and their relative stabilities calculated.

Studies combining rotational spectroscopy with DFT and MP2 calculations have identified two main conformers.[2] These conformers differ in the orientation of the aldehyde group (cis or trans) with respect to the ethoxy group. The ethoxy group itself can adopt trans (in-plane) or gauche (out-of-plane) orientations.[2]



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Caption: Conformational relationships in the **ethylvanillin** molecule.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and accurate framework for determining the molecular structure of **ethylvanillin**. The theoretical results for bond lengths and angles are in excellent agreement with experimental data from gas electron diffraction.[3] Computational studies have successfully characterized the key intramolecular hydrogen bond and identified the most stable conformers, offering critical insights for researchers in medicinal chemistry and materials science. This detailed structural knowledge is essential for understanding the molecule's interactions in biological systems and for the rational design of new derivatives.

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